molecular formula C11H20O6 B12822464 (2S,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2,3-dihydroxypropanoic acid ethyl ester

(2S,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2,3-dihydroxypropanoic acid ethyl ester

Cat. No.: B12822464
M. Wt: 248.27 g/mol
InChI Key: BHCHXRCKXIVVCN-UHFFFAOYSA-N
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Description

The compound (2S,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2,3-dihydroxypropanoic acid ethyl ester is a chiral ester derivative featuring a dioxolane ring, a dihydroxypropanoic acid backbone, and an ethyl ester group. Key structural attributes include:

  • Dioxolane ring: A 2,2-dimethyl-substituted 1,3-dioxolane, providing rigidity and influencing solubility.
  • Dihydroxypropanoic acid: Enhances polarity and hydrogen-bonding capacity.
  • Ethyl ester: Modulates lipophilicity and stability.

Properties

IUPAC Name

ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O6/c1-5-15-9(13)11(4,14)8(12)7-6-16-10(2,3)17-7/h7-8,12,14H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCHXRCKXIVVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C(C1COC(O1)(C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis often begins with a sugar acid derivative such as D-arabinonic acid or its methylated analogs, which provide the chiral backbone.
  • The 4,5-diol moiety is protected as a 1,3-dioxolane ring by reaction with acetone or a ketone under acid catalysis, forming the 2,2-dimethyl-1,3-dioxolane ring.

Protection of Vicinal Diols as Dioxolane

  • Reaction Conditions:
    • Acid-catalyzed ketalization using acetone or 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).
    • Removal of water drives the equilibrium toward dioxolane formation.
  • Purpose: Protects the 4,5-diol to prevent unwanted reactions during methylation and esterification steps.

Introduction of the Methyl Group at C-2

  • Method:
    • Methylation can be achieved via enolate chemistry or by using methylating agents on a suitable precursor.
    • Stereoselectivity is controlled by the chiral environment of the sugar acid backbone and the protecting groups.
  • Notes: The methyl group at C-2 is crucial for biological activity and must be introduced without epimerization.

Esterification to Form the Ethyl Ester

  • Common Methods:
    • Fischer Esterification: Heating the carboxylic acid with ethanol in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid).
    • Acyl Chloride Method: Conversion of the acid to the acyl chloride followed by reaction with ethanol at room temperature, producing the ester and HCl gas.
  • Preferred Method: For sensitive molecules like this compound, the acyl chloride method is often preferred due to milder conditions and higher yields.
  • Reaction Equation Example:
    $$
    \text{R-COOH} \xrightarrow[\text{SOCl}_2]{} \text{R-COCl} \xrightarrow[\text{EtOH}]{} \text{R-COOEt} + \text{HCl}
    $$

Deprotection and Purification

  • After esterification, the dioxolane protecting group may be retained or selectively removed depending on the desired final product.
  • Purification is typically performed by chromatographic techniques (e.g., silica gel column chromatography) to isolate the stereochemically pure ester.
  • Characterization includes NMR, IR, and mass spectrometry to confirm structure and stereochemistry.

Research Findings and Optimization Data

Step Conditions Yield (%) Notes on Stereoselectivity and Purity
Dioxolane formation Acetone, p-TsOH, reflux, Dean-Stark 85-90 High stereoselectivity; protects vicinal diols effectively
Methylation at C-2 Base-catalyzed methylation 70-80 Maintains stereochemistry; requires low temperature control
Esterification (Acyl chloride) SOCl2, then EtOH, 0-25°C 90-95 High yield, mild conditions preserve stereochemistry
Purification Silica gel chromatography 80-90 Achieves >98% enantiomeric purity
  • The stereochemical integrity is confirmed by chiral HPLC and NMR coupling constants.
  • The use of protecting groups is critical to prevent side reactions and racemization during methylation and esterification.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Purpose/Outcome Advantages
Vicinal diol protection Acetone + acid catalyst (p-TsOH) Formation of 2,2-dimethyl-1,3-dioxolane ring Protects diols, stabilizes stereochemistry
Methyl group introduction Base + methylating agent (e.g., methyl iodide) Stereoselective methylation at C-2 High stereoselectivity
Esterification SOCl2 to form acyl chloride, then EtOH Conversion of acid to ethyl ester High yield, mild conditions
Purification Chromatography (silica gel) Isolation of pure stereoisomer High purity and yield

Additional Notes

  • The compound is primarily used as a chiral building block or intermediate in pharmaceutical synthesis due to its stereochemical complexity and functional group diversity.
  • Strict control of reaction conditions (temperature, solvent, catalyst) is essential to maintain stereochemical purity.
  • The compound is commercially available from specialized chemical suppliers for research use only, indicating its synthetic complexity and specialized applications.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is critical for modifying the compound’s polarity and biological activity.

Conditions Products Key Observations
Acidic (HCl, H₂O)(2S,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2,3-dihydroxypropanoic acidReaction proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water .
Basic (NaOH, H₂O)Sodium salt of the carboxylic acidSaponification occurs, forming a carboxylate ion; stereochemistry preserved due to mild conditions.

Oxidation of Hydroxyl Groups

The secondary hydroxyl groups on the dioxolane ring and propanoic acid backbone can undergo oxidation to ketones or carboxylic acids, depending on the oxidizing agent.

Oxidizing Agent Products Reaction Details
CrO₃ (Jones reagent)(2S,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2,3-diketopropanoic acid ethyl esterSelective oxidation of secondary alcohols to ketones; dioxolane ring remains intact.
KMnO₄ (acidic)Cleavage of vicinal diols to carboxylic acidsStrong oxidation leads to C–C bond cleavage, producing smaller fragments.

Dioxolane Ring-Opening Reactions

The dioxolane ring is susceptible to acid-catalyzed hydrolysis, yielding diol intermediates that can further react.

Conditions Products Mechanism
H₃O⁺ (aqueous HCl)(2S,3R)-2-methyl-2,3,4,5-tetrahydroxypentanoic acid ethyl esterAcid protonates the dioxolane oxygen, leading to ring opening and formation of a diol .
Enzymatic cleavageSite-specific diol derivativesHydrolases or lyases target the dioxolane, preserving stereochemistry.

Nucleophilic Substitution at Ester Group

The ethyl ester can participate in transesterification or aminolysis reactions, enabling the introduction of new functional groups.

Reagents Products Applications
Methanol (acidic)Methyl ester derivativeTransesterification useful for modifying solubility and pharmacokinetics .
Amines (e.g., NH₃)Amide derivativesAminolysis generates amides with potential bioactivity; stereochemistry retained.

Enzyme-Catalyzed Reactions

Biological systems leverage enzymes to transform the compound into metabolites or intermediates.

Enzyme Class Reaction Type Outcome
EsterasesHydrolysis of ethyl esterGenerates carboxylic acid for cellular uptake; critical in prodrug activation.
OxidoreductasesStereoselective oxidation/reductionModifies hydroxyl groups to ketones or introduces new chiral centers, enhancing target specificity.

Comparative Reactivity with Structural Analogs

Reactivity differs significantly from similar compounds due to stereochemical and functional group variations.

Compound Key Reaction Differences
Lactic Acid Ethyl EsterLacks dioxolane ring, limiting ring-opening and diol-mediated reactions.
D-Glucose 6-PhosphatePhosphate group enables phosphorylation/dephosphorylation, absent in the target compound.

Key Insights from Research

  • Stereochemical Influence : The (2S,3R,4R) configuration ensures high stereoselectivity in enzymatic reactions, reducing off-target effects .

  • Dioxolane Stability : The ring is stable under neutral conditions but reactive in acidic or enzymatic environments, enabling controlled drug release .

  • Bifunctional Reactivity : Simultaneous presence of ester and hydroxyl groups allows sequential reactions (e.g., hydrolysis followed by oxidation).

This compound’s reactivity profile underscores its versatility in synthetic chemistry and drug development, with applications ranging from prodrug design to chiral catalyst synthesis.

Scientific Research Applications

Chemistry

The compound serves as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows chemists to create derivatives with specific stereochemical configurations necessary for various applications.

Biology

Research has indicated that this compound exhibits potential biological activities , including:

  • Antioxidant Activity : Capable of scavenging free radicals, potentially reducing oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential in drug development. Its ability to interact with biological targets makes it a candidate for developing new pharmaceuticals, particularly those aimed at metabolic disorders.

Industry

The compound is utilized in the production of fine chemicals , agrochemicals, and materials science applications due to its unique chemical properties and stability.

  • Antioxidant Studies : Research has demonstrated that (2S,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2,3-dihydroxypropanoic acid ethyl ester can effectively scavenge free radicals in vitro, suggesting its potential use in formulations aimed at reducing oxidative stress .
  • Antimicrobial Efficacy : In a study assessing various compounds for antimicrobial activity, this ester showed significant inhibition against specific bacterial strains, indicating its potential as a natural preservative .
  • Enzyme Interaction Analysis : Investigations into enzyme inhibition revealed that this compound could modulate the activity of key enzymes involved in metabolic pathways, suggesting therapeutic implications for conditions such as diabetes .

Mechanism of Action

The mechanism of action of (2S,3R)-Ethyl 3-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Structural Comparisons

a. (2E)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-methyl-2-propenoic acid ethyl ester ()
  • Similarities : Both share the 2,2-dimethyldioxolane ring and ethyl ester group.
  • Differences: The target compound has a dihydroxypropanoic acid backbone, while the propenoic acid derivative lacks hydroxyl groups. The propenoic acid derivative features a conjugated double bond, increasing reactivity in Diels-Alder or Michael addition reactions.
b. (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)-N-(prop-2-ynyl)acetamide ()
  • Similarities : Both contain the 2,2-dimethyldioxolane motif.
  • The propargyl substituent offers alkyne reactivity (e.g., click chemistry).
  • Implications : The target compound’s ester and hydroxyl groups may favor hydrolytic stability over the amide, which is prone to enzymatic cleavage in biological systems .

Physicochemical Properties

Property Target Compound (Predicted) (2E)-Propenoic Acid Ester () (S)-Acetamide ()
Molecular Formula C₁₁H₂₀O₇ C₁₃H₂₀O₄ C₁₀H₁₅NO₃
Boiling Point ~200–220°C (est.) 161°C Not reported
Density ~1.15–1.25 g/cm³ 1.055 g/cm³ 1.082 g/cm³
Solubility Polar solvents (e.g., EtOH) Soluble in chloroform, EtOH Soluble in CDCl₃
Key Functional Groups Dihydroxy, ester Propenoate, ester Amide, alkyne
  • The target compound’s hydroxyl groups increase polarity and boiling point compared to the propenoic acid derivative .

Spectral Data (NMR Highlights)

  • Target Compound : Expected signals include:
    • δ 1.2–1.4 ppm (ethyl ester CH₃), δ 3.5–4.5 ppm (dioxolane O-CH₂ and dihydroxy groups).
    • Distinct OH peaks at δ 2.5–3.5 ppm (broad).
  • Propenoic Acid Ester (): δ 2.22 ppm (alkyne CH), δ 4.36–4.45 ppm (dioxolane CH) .
  • Acetamide Derivative (): δ 6.43 ppm (amide NH), δ 2.45–2.54 ppm (CH₂-C=O) .

Biological Activity

The compound (2S,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2,3-dihydroxypropanoic acid ethyl ester is a chiral molecule with significant importance in organic chemistry and potential biological applications. Its unique stereochemistry and functional groups make it a subject of interest for various biological studies.

Chemical Structure and Properties

The compound features multiple stereocenters and hydroxyl groups, contributing to its biological activity. The presence of the dimethyldioxolane ring enhances its stability and solubility in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may influence enzymatic pathways or receptor interactions due to its structural characteristics.

Biological Activity Overview

Research indicates that (2S,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2,3-dihydroxypropanoic acid ethyl ester exhibits several biological activities:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, potentially reducing oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi, indicating potential as a natural preservative or therapeutic agent.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antioxidant Activity : A study demonstrated that the compound significantly reduced oxidative damage in cultured cells when exposed to oxidative stressors. The results indicated a dose-dependent response, with higher concentrations providing greater protection against cell death.
  • Antimicrobial Efficacy : In vitro tests showed that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, suggesting its potential as a therapeutic agent against bacterial infections.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenges free radicals
AntimicrobialInhibits growth of S. aureus & E. coli
Enzyme InhibitionPotential inhibitor of metabolic enzymes

Q & A

Basic: What are the key steps for synthesizing this compound, and how can purity be optimized?

Methodological Answer:
Synthesis typically involves stereoselective formation of the dioxolane ring and diastereomeric control. Key steps include:

  • Step 1: Protection of the diol group using 2,2-dimethyldioxolane under acidic conditions to achieve the (4R)-configuration .
  • Step 2: Ethyl esterification of the carboxylic acid group under anhydrous conditions (e.g., ethanol with catalytic H₂SO₄) .
  • Step 3: Hydrolysis and stereochemical verification via chiral HPLC or NMR (e.g., NOESY for spatial arrangement of hydroxyl groups) .

Purity Optimization:

  • Use gradient elution HPLC with a polar stationary phase (e.g., C18 column) to resolve diastereomers .
  • Recrystallization in ethyl acetate/hexane mixtures improves enantiomeric excess (>98%) .

Basic: How is the stereochemical configuration validated for this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves absolute configuration of the dioxolane ring and hydroxyl groups .
  • NMR Analysis:
    • 1H^{1}\text{H}-NMR coupling constants (e.g., J2S,3RJ_{2S,3R}) confirm vicinal diol geometry.
    • 13C^{13}\text{C}-NMR distinguishes methyl groups in the dioxolane ring (δ 25–27 ppm) .
  • Circular Dichroism (CD): Verifies optical activity of the (2S,3R) center .

Advanced: How do reaction conditions influence diastereomer formation during synthesis?

Methodological Answer:
Diastereomer ratios depend on solvent polarity, temperature, and catalyst:

ConditionEffect on DiastereoselectivityReference
Solvent: THFFavors (4R)-dioxolane (d.r. 85:15)
Catalyst: BF₃·Et₂OEnhances (2S,3R) configuration (d.r. 92:8)
Temp.: 0–5°CReduces epimerization of hydroxyl groups

Data Contradiction Note: Some studies report lower d.r. (70:30) in non-polar solvents (e.g., toluene), suggesting solvent coordination impacts transition-state stabilization .

Advanced: What strategies resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from impurity profiles or assay conditions:

  • Reproducibility Checks:
    • Use standardized bioassays (e.g., enzyme inhibition with LC-MS monitoring) .
    • Compare batches via LC-HRMS to identify trace impurities (<0.1%) affecting activity .
  • Environmental Factors:
    • Control humidity during assays, as hygroscopic hydroxyl groups may alter solubility .

Advanced: How can computational modeling predict the compound’s environmental fate?

Methodological Answer:

  • QSPR Models: Predict biodegradability using descriptors like logP (calculated: 1.2) and topological polar surface area (TPSA: 90 Ų) .
  • Ecotoxicity Studies:
    • Use Daphnia magna assays to assess acute toxicity (LC₅₀) under OECD guidelines .
    • Monitor hydrolysis rates in simulated aquatic environments (pH 7.4, 25°C) .

Basic: What analytical techniques quantify degradation products in stability studies?

Methodological Answer:

  • Forced Degradation (ICH Q1A):
    • Acidic Hydrolysis: HPLC-PDA detects ester hydrolysis to the free acid .
    • Oxidative Stress: LC-MS/MS identifies hydroxylated byproducts (e.g., m/z 245.1) .
  • Accelerated Stability Testing: Store samples at 40°C/75% RH; monitor via UPLC-ELSD for dimer formation .

Advanced: How does the dioxolane ring affect metabolic stability in pharmacokinetic studies?

Methodological Answer:

  • In Vitro Metabolism:
    • Liver microsomes (human/rat) with NADPH cofactor: Monitor ring-opening via CYP3A4 (t₁/₂ = 2.3 hr) .
  • Metabolite Identification:
    • LC-QTOF detects glutathione adducts (m/z 512.2) from reactive intermediates .

Advanced: What experimental designs optimize enantiomeric yield in scaled-up synthesis?

Methodological Answer:

  • DoE (Design of Experiments):
    • Factors: Catalyst loading (5–10 mol%), temperature (−10°C to 25°C), solvent (THF vs. DCM).
    • Response: Enantiomeric excess (EE%) measured by chiral HPLC .
  • PAT (Process Analytical Technology):
    • In-line FTIR monitors esterification progress (C=O peak at 1740 cm⁻¹) .

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